4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid
Overview
Description
“4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid” is a benzodioxine . It has a molecular weight of 222.24 . The IUPAC name for this compound is 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid .
Physical and Chemical Properties Analysis
This compound has a boiling point of 76-78°C . It is a solid at ambient temperature . The density of this compound is 1.3±0.1 g/cm3 .Scientific Research Applications
Environmental Degradation and Toxicology
Research on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) provides insights into environmental pathways and by-products, including compounds structurally related to 4-[2,3-Dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid. This study highlights the importance of understanding the environmental fate of complex organic molecules and their potential ecotoxicological impacts. The detailed investigation into ACT degradation products and their biotoxicity underscores the relevance of chemical structure in environmental science and toxicology (Qutob et al., 2022).
Biochemical and Pharmacological Applications
Significant research has been conducted on the biochemical and pharmacological properties of compounds structurally related to this compound. Studies on sulforaphane (SFN), a compound with a similar molecular structure, reveal its potential as a chemopreventive agent against various diseases, demonstrating the broad application potential of these types of compounds in drug development and disease prevention (Kim & Park, 2016).
Material Science and Industrial Applications
Research into the chemical properties and applications of xylan derivatives highlights the relevance of compounds with similar structural features in materials science. These studies explore the potential of such compounds in creating new biopolymers with specific functionalities, showcasing the interdisciplinary application of chemical research in developing novel materials (Petzold-Welcke et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cells, specifically inhibiting biofilm formation inB. subtilis and E. coli .
Mode of Action
It’s known that sulfonamides, a class of compounds to which this molecule belongs, generally act by inhibiting folic acid synthesis . They do this by restraining the foliate synthetase enzyme, which blocks folic acid synthesis in bacteria and ultimately stops the production of purines .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound affects the folic acid synthesis pathway in bacteria, leading to a halt in the production of purines .
Result of Action
It has been found to be an effective antibacterial agent againstB. subtilis and E. coli, inhibiting bacterial biofilm growth by up to 60.04% .
Safety and Hazards
This compound may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, wearing protective gloves, protective clothing, eye protection, and face protection, and washing all exposed external body areas thoroughly after handling .
Properties
IUPAC Name |
4-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-21(17,18)14(6-2-3-13(15)16)10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWWMBCHFPYWGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC2=C(C=C1)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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